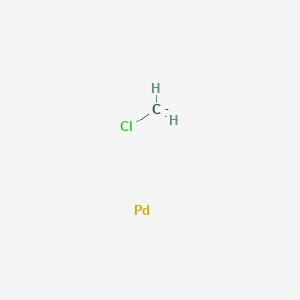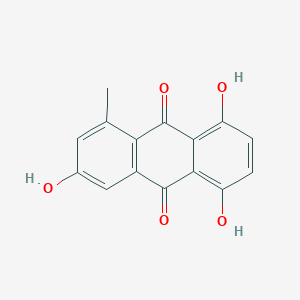
Chloromethane;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is the simplest chlorinated derivative of methane and has been known since the early 19th century . Palladium, on the other hand, is a rare and lustrous silvery-white metal with the chemical symbol Pd. When combined, chloromethane and palladium form a compound that is of significant interest in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the reaction of methanol with hydrogen chloride, producing chloromethane and water. This process can be carried out in both gas-phase and liquid-phase conditions . Palladium can be introduced into the system through various methods, including the use of palladium catalysts in hydrodechlorination reactions .
Industrial Production Methods
Industrially, chloromethane is produced primarily through the methanol hydrochlorination process. This involves reacting methanol with hydrogen chloride to produce chloromethane and water . Palladium catalysts are often used in these processes to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Chloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: Chloromethane can be oxidized to form formaldehyde and further to formic acid.
Common Reagents and Conditions
Common reagents used in reactions with chloromethane include sodium hydroxide, which facilitates nucleophilic substitution, and various oxidizing agents for oxidation reactions. Palladium catalysts are often employed to facilitate these reactions, especially in hydrodechlorination processes .
Major Products Formed
The major products formed from reactions involving chloromethane include methanol, formaldehyde, and formic acid. In the presence of palladium catalysts, hydrodechlorination can produce methane and other hydrocarbons .
科学研究应用
Chloromethane and palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential use in biochemical applications.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
作用机制
The mechanism by which chloromethane and palladium exert their effects involves several pathways:
Catalytic Activity: Palladium acts as a catalyst in hydrodechlorination reactions, facilitating the removal of chlorine atoms from chloromethane and converting it into less harmful hydrocarbons.
Molecular Targets: The primary molecular targets include the chlorine atoms in chloromethane, which are replaced by hydrogen atoms in the presence of palladium catalysts.
相似化合物的比较
Similar Compounds
Dichloromethane (CH₂Cl₂): Another chlorinated methane derivative, used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): A trichlorinated methane derivative, used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A tetrachlorinated methane derivative, used as a solvent and in the production of refrigerants and propellants.
Uniqueness
Chloromethane is unique among these compounds due to its simpler structure and its use as a starting material for the synthesis of more complex organochlorine compounds. Its combination with palladium enhances its reactivity and expands its range of applications in chemical synthesis and industrial processes .
属性
CAS 编号 |
158965-96-9 |
|---|---|
分子式 |
CH2ClPd- |
分子量 |
155.90 g/mol |
IUPAC 名称 |
chloromethane;palladium |
InChI |
InChI=1S/CH2Cl.Pd/c1-2;/h1H2;/q-1; |
InChI 键 |
DHNVHRLYYXDEDG-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]Cl.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)


